![molecular formula C15H25BO3 B11853330 4,4,5,5-Tetramethyl-2-(1-oxaspiro[4.5]dec-7-en-8-yl)-1,3,2-dioxaborolane](/img/structure/B11853330.png)

4,4,5,5-Tetramethyl-2-(1-oxaspiro[4.5]dec-7-en-8-yl)-1,3,2-dioxaborolane

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

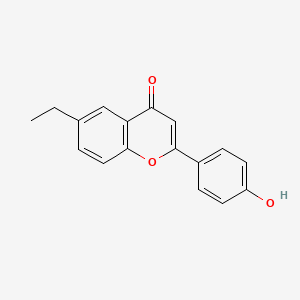

4,4,5,5-Tetramethyl-2-(1-oxaspiro[4.5]dec-7-en-8-yl)-1,3,2-dioxaborolan ist eine komplexe organische Verbindung, die sich durch ihre einzigartige spirocyclische Struktur auszeichnet.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 4,4,5,5-Tetramethyl-2-(1-oxaspiro[4.5]dec-7-en-8-yl)-1,3,2-dioxaborolan beinhaltet typischerweise die Reaktion eines Boronsäurederivats mit einem spirocyclischen Alken. Die Reaktionsbedingungen erfordern häufig die Verwendung eines Palladiumkatalysators und einer Base, wie z. B. Kaliumcarbonat, unter einer inerten Atmosphäre, um Oxidation zu verhindern. Die Reaktion wird üblicherweise in einem organischen Lösungsmittel wie Tetrahydrofuran bei erhöhten Temperaturen durchgeführt, um eine vollständige Umwandlung zu gewährleisten.

Industrielle Produktionsmethoden

Im industriellen Maßstab kann die Produktion dieser Verbindung kontinuierliche Durchflussreaktoren beinhalten, um die Reaktionsausbeute und den Wirkungsgrad zu optimieren. Der Einsatz automatisierter Systeme ermöglicht eine präzise Steuerung der Reaktionsparameter und sorgt so für eine gleichbleibende Produktqualität.

Analyse Chemischer Reaktionen

Arten von Reaktionen

4,4,5,5-Tetramethyl-2-(1-oxaspiro[4.5]dec-7-en-8-yl)-1,3,2-dioxaborolan unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann zu Boronsäureestern oxidiert werden.

Reduktion: Reduktionsreaktionen können das Borzentrum in ein Borhydrid umwandeln.

Substitution: Das Boratom kann an Substitutionsreaktionen teilnehmen, bei denen es durch andere funktionelle Gruppen ersetzt wird.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Natriumperborat.

Reduktion: Als Reduktionsmittel werden häufig Lithiumaluminiumhydrid verwendet.

Substitution: Reagenzien wie Halogene oder organometallische Verbindungen werden unter milden Bedingungen eingesetzt, um die Substitution zu erleichtern.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind Boronsäureester, Borhydride und verschiedene substituierte Derivate, abhängig von den spezifischen Reagenzien und Bedingungen, die verwendet werden.

Wissenschaftliche Forschungsanwendungen

4,4,5,5-Tetramethyl-2-(1-oxaspiro[4.5]dec-7-en-8-yl)-1,3,2-dioxaborolan hat verschiedene Anwendungen in der wissenschaftlichen Forschung:

Organische Synthese: Es wird als Baustein bei der Synthese komplexer organischer Moleküle verwendet.

Medizinische Chemie: Die Verbindung wird auf ihr Potenzial als Pharmakophor in der Arzneimittelentwicklung untersucht.

Materialwissenschaft: Es wird auf seine Rolle bei der Entwicklung neuartiger Materialien mit einzigartigen Eigenschaften untersucht.

Katalyse: Die Verbindung dient als Ligand in katalytischen Reaktionen und erhöht die Reaktionsgeschwindigkeit und Selektivität.

Wirkmechanismus

Der Mechanismus, durch den 4,4,5,5-Tetramethyl-2-(1-oxaspiro[4.5]dec-7-en-8-yl)-1,3,2-dioxaborolan seine Wirkungen ausübt, beinhaltet die Wechselwirkung seines Borzentrums mit verschiedenen molekularen Zielstrukturen. Das Boratom kann reversible kovalente Bindungen mit Nukleophilen bilden und so die Bildung von Übergangszuständen in katalytischen Prozessen erleichtern. Diese Wechselwirkung ist entscheidend für seine Rolle als Katalysator und für seine biologische Aktivität.

Wirkmechanismus

The mechanism by which 4,4,5,5-Tetramethyl-2-(1-oxaspiro[4.5]dec-7-en-8-yl)-1,3,2-dioxaborolane exerts its effects involves the interaction of its boron center with various molecular targets. The boron atom can form reversible covalent bonds with nucleophiles, facilitating the formation of transition states in catalytic processes. This interaction is crucial in its role as a catalyst and in its biological activity.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

2,6,10,10-Tetramethyl-1-oxaspiro[4.5]dec-6-en: Teilt eine ähnliche spirocyclische Struktur, jedoch fehlt das Borzentrum.

2,6,10,10-Tetramethyl-1-oxaspiro[4.5]decan-6-ol: Enthält eine Hydroxylgruppe anstelle des Borzentrums.

(2R,5S)-2,6,10,10-Tetramethyl-1-oxaspiro[4.5]decan-7-on: Besitzt eine Ketongruppe anstelle des Borzentrums.

Einzigartigkeit

Das Vorhandensein des Borzentrums in 4,4,5,5-Tetramethyl-2-(1-oxaspiro[4.5]dec-7-en-8-yl)-1,3,2-dioxaborolan unterscheidet es von anderen ähnlichen Verbindungen.

Eigenschaften

Molekularformel |

C15H25BO3 |

|---|---|

Molekulargewicht |

264.17 g/mol |

IUPAC-Name |

4,4,5,5-tetramethyl-2-(1-oxaspiro[4.5]dec-7-en-8-yl)-1,3,2-dioxaborolane |

InChI |

InChI=1S/C15H25BO3/c1-13(2)14(3,4)19-16(18-13)12-6-9-15(10-7-12)8-5-11-17-15/h6H,5,7-11H2,1-4H3 |

InChI-Schlüssel |

KCENWMGHDWTBDE-UHFFFAOYSA-N |

Kanonische SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CCC3(CCCO3)CC2 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Cyclohexanol, 2-[3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]propyl]-, cis-](/img/structure/B11853255.png)

![7-Methylindolo[2,1-b]quinazoline-6,12-dione](/img/structure/B11853259.png)

![2-(3,5,6-Trimethyl-2,4-dioxo-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)acetic acid](/img/structure/B11853261.png)

![8-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B11853311.png)

![2-(9-Methyl-1-oxo-7,8,9,10-tetrahydropyrazino[1,2-b]indazol-2(1H)-yl)acetic acid](/img/structure/B11853338.png)

![tert-Butyl 2-cyclopropyl-5,6-dihydro-[1,2,4]triazolo[1,5-a]pyrazine-7(8H)-carboxylate](/img/structure/B11853340.png)

![Tert-butyl 3,3-difluoro-1,6-diazaspiro[3.5]nonane-6-carboxylate](/img/structure/B11853350.png)